molecular formula C11H13N3O2 B2686977 N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide CAS No. 15048-22-3

N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide

Cat. No.: B2686977
CAS No.: 15048-22-3
M. Wt: 219.244
InChI Key: XNNGXWQPISXVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide (CAS: 929973-13-7) is a hydrazide derivative with the molecular formula C₁₁H₁₂N₄O₄ and a molecular weight of 264.23 g/mol. It features an acetamide group linked to a hydrazinecarbonyl moiety, which is further attached to a phenyleth-enyl scaffold. This compound is primarily utilized as a drug impurity reference standard and research reagent in pharmaceutical studies . However, its therapeutic applications remain unexplored in the provided evidence.

Properties

IUPAC Name

N-[(Z)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-8(15)13-10(11(16)14-12)7-9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,13,15)(H,14,16)/b10-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNGXWQPISXVFG-YFHOEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide typically involves the reaction of hydrazine with an appropriate precursor. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction . Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .

Mechanism of Action

The mechanism of action of N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .

Comparison with Similar Compounds

Key Observations :

  • Structural Variations: The target compound lacks the triazole ring and indolinone moiety present in 9a, 11i, and 14a, which are critical for VEGFR-2 targeting .
  • Thermal Stability : All triazole derivatives exhibit high thermal stability (melting points >300°C), likely due to extended conjugation and hydrogen-bonding networks .
  • Synthetic Yields : Yields for triazole derivatives range from 39.2% to 64.6%, influenced by steric and electronic effects of substituents (e.g., methyl groups in 14a reduce yield) .

Hydrazide Derivatives with Aromatic Substitutions

N-[1-(Hydrazinecarbonyl)-2-(2-nitrophenyl)eth-1-en-1-yl]acetamide

This analog (CAS: 929973-13-7) replaces the phenyl group in the target compound with a 2-nitrophenyl moiety.

AMBH (N-Acetyl-D,L-homocysteine-hydrazide)

AMBH (C₇H₁₃N₃O₂S) incorporates a sulfanylpropyl chain, improving solubility in polar solvents compared to the target compound. It is used in biochemical studies, particularly in thiol-disulfide exchange reactions .

5-(α-Phenylethyl)semioxamazide

This compound (C₁₁H₁₃N₃O₂) features a phenylethyl group instead of phenylethenyl, reducing conjugation. It is utilized in metal chelation studies due to its hydrazide and carbonyl functionalities .

Benzimidazole and Indole-Based Acetamides

Compounds like 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-{(E)-[4-(dimethylamino)phenyl]methylene}acetohydrazide (C₂₄H₂₁ClN₄OS) integrate benzimidazole and sulfanyl groups, which enhance binding to enzymatic pockets (e.g., kinase domains) . In contrast, the target compound’s simpler structure may limit such interactions.

Biological Activity

N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide, with the CAS number 15048-22-3, is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C11H12N4O
  • Molecular Weight : 220.24 g/mol
  • SMILES Notation : NNC(=O)C(=Cc1ccccc1)NC(=O)C

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The detailed synthetic route often includes:

  • Formation of the hydrazone intermediate.
  • Acetylation to yield the final product.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of hydrazinecarbonyl compounds have shown significant activity against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (μM)Mechanism
7dHeLa0.52Apoptosis induction
7dMCF-70.34Tubulin polymerization inhibition
7dHT-290.86Cell cycle arrest

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both gram-positive and gram-negative bacteria, with mechanisms involving disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Neuropharmacological Effects

Research into the neuropharmacological effects of related compounds suggests potential anticonvulsant properties. In animal models, certain derivatives have demonstrated efficacy in reducing seizure activity, indicating that this compound may possess similar effects.

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in Molecules, a series of hydrazone derivatives were tested for their cytotoxic effects on cancer cells. Among them, this compound showed promising results, leading to further exploration into its structure-activity relationships (SAR).

Case Study 2: Antimicrobial Screening
A recent investigation assessed various hydrazone derivatives for their antimicrobial properties against common pathogens. The findings indicated that compounds similar to this compound displayed significant inhibition zones in disk diffusion assays.

Q & A

Q. What are the key synthetic routes for N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide, and which analytical methods validate its purity?

The synthesis typically involves multi-step reactions, starting with the condensation of hydrazine derivatives with phenylethene precursors. Critical steps include:

  • Hydrazinecarbonyl group introduction : Achieved via reaction with carbonyldiimidazole or thionyl chloride under anhydrous conditions.
  • Phenylethene backbone formation : Requires Wittig or Horner-Wadsworth-Emmons olefination, using triphenylphosphine or stabilized ylides.
  • Acetamide coupling : Performed via nucleophilic acyl substitution with acetyl chloride in dichloromethane. Validation methods :
  • Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents .
  • Structural confirmation : 1H^1 \text{H}/13C^{13} \text{C} NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight verification .
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. Which functional groups in the compound’s structure influence its chemical reactivity and biological activity?

The compound’s reactivity arises from three key groups:

  • Hydrazinecarbonyl (-NH-NH-C=O) : Participates in hydrogen bonding and chelation with metal ions, enabling coordination chemistry and enzyme inhibition .
  • Phenylethene (C=C-Ar) : Provides π-π stacking interactions with aromatic residues in biological targets, enhancing binding affinity .
  • Acetamide (-NH-CO-CH3_3) : Stabilizes the molecule via hydrophobic interactions and modulates solubility in polar solvents . These groups collectively enable applications in medicinal chemistry, such as targeting enzymes involved in inflammation or microbial pathogenesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

Discrepancies in bioactivity (e.g., IC50_{50} variability) may arise from differences in assay conditions or structural analogs. Methodological strategies include:

  • Comparative structural analysis : Use X-ray crystallography or DFT calculations to confirm stereochemical consistency .
  • Standardized bioassays : Replicate studies under controlled conditions (pH 7.4, 37°C) with validated cell lines (e.g., HEK293 for enzyme inhibition).
  • Cross-validation with analogs : Compare activity against structurally similar compounds (Table 1) to identify substituent-specific effects .

Table 1: Structural Analogs and Key Features

Compound NameUnique FeaturesBioactivity Profile
N-(4-hydroxy-2-nitrophenyl)acetamideHydroxyl and nitro groups enhance antioxidant activityRadical scavenging (EC50_{50}: 12 µM)
N-[1-(2-pyridyl)ethyl]acetamidePyridine moiety improves blood-brain barrier penetrationNeuroprotective effects
Target compound Hydrazinecarbonyl-phenylethene synergy enables dual enzyme inhibitionBroad-spectrum antimicrobial

Q. What methodological approaches optimize the compound’s synthetic yield while maintaining stereochemical integrity?

Yield optimization requires balancing reaction kinetics and stereoselectivity:

  • Catalyst screening : Test palladium (Pd(OAc)2_2) or organocatalysts (e.g., L-proline) for asymmetric synthesis .
  • Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates; avoid protic solvents to prevent hydrolysis .
  • Temperature gradients : Perform reactions at 0–5°C during sensitive steps (e.g., hydrazine coupling) to minimize side products .
  • Inline monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What experimental strategies elucidate the compound’s mechanism of action in enzyme inhibition?

To study enzyme interactions:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., cyclooxygenase-2) .
  • Enzyme kinetics : Conduct Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and Ki_i values .
  • Site-directed mutagenesis : Modify key residues (e.g., Arg120 in COX-2) to validate binding pockets via fluorescence quenching assays .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to correlate structural features with inhibitory potency .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies reveal:

  • Acidic conditions (pH < 3) : Rapid hydrolysis of the hydrazinecarbonyl group, forming hydrazine and ketone byproducts.
  • Neutral/basic conditions (pH 7–9) : Stable for >48 hours at 25°C, but degrades above 60°C via retro-ene reactions .
  • Storage recommendations : Lyophilize and store at -20°C under argon to prevent oxidation .

Methodological Notes

  • Data contradiction analysis : Always cross-reference crystallographic data (CCDC entries) with computational models to resolve structural ambiguities .
  • Safety protocols : Handle hydrazine derivatives in fume hoods with PPE (nitrile gloves, lab coats) due to potential mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.